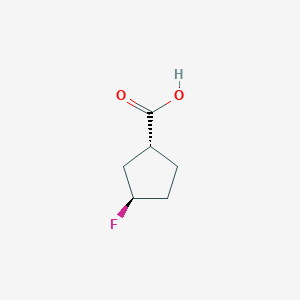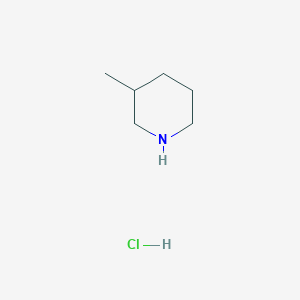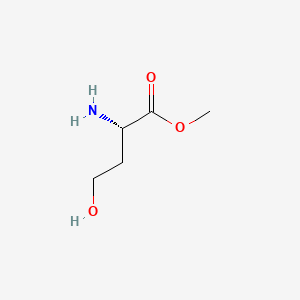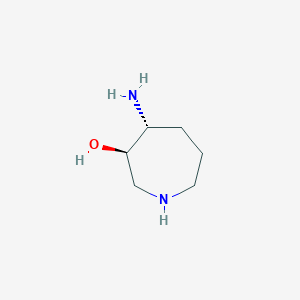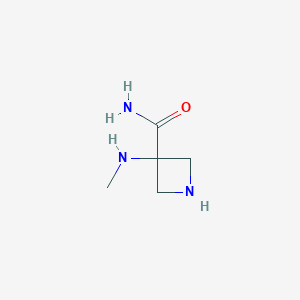
3-(Methylamino)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)azetidine-3-carboxamide is a chemical compound with the molecular formula C5H11N3O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-3-carboxamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
3-(Methylamino)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Industrial Applications: It can be used in the development of new materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . The compound binds to the STAT3 protein, inhibiting its phosphorylation and subsequent activation, which can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylamino)azetidine-3-carboxamide include other azetidine derivatives such as azetidine-2-carboxamide and azetidine-3-carboxamide .
Uniqueness
This compound is unique due to its specific substitution pattern and its potential as a STAT3 inhibitor. Compared to other azetidine derivatives, it has shown promising activity in inhibiting STAT3, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(methylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-7-5(4(6)9)2-8-3-5/h7-8H,2-3H2,1H3,(H2,6,9) |
InChI Key |
CGXGLNOZJADLOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CNC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


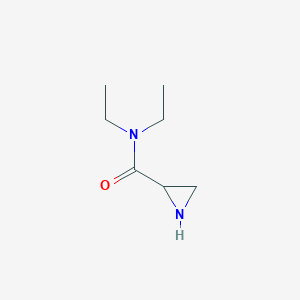
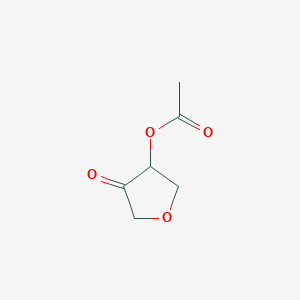

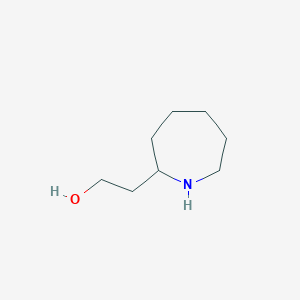

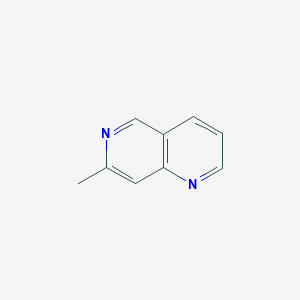
![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)
